6-(benzyloxy)-7-methyl-1H-indole

Lipophilicity Drug Design Physicochemical Property

6-(Benzyloxy)-7-methyl-1H-indole (CAS 1000343-99-6) provides a unique 6-benzyloxy-7-methyl substitution pattern critical for reproducible SAR. Unlike mono-substituted analogs, this scaffold eliminates variability in assays and synthesis. Its high lipophilicity (XLogP3 3.9) and low TPSA (25 Ų) enable superior CNS penetration. As a validated MAO-B inhibitor starting point, it offers 48-fold selectivity over L-deprenyl. Use for regioselective late-stage functionalization and deconvolution of synergistic substituent effects.

Molecular Formula C16H15NO
Molecular Weight 237.3 g/mol
CAS No. 1000343-99-6
Cat. No. B3196556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(benzyloxy)-7-methyl-1H-indole
CAS1000343-99-6
Molecular FormulaC16H15NO
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H15NO/c1-12-15(8-7-14-9-10-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3
InChIKeyBRAUHJYZJVSEKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyloxy)-7-methyl-1H-indole (CAS 1000343-99-6): A Differentiated Indole Scaffold for Medicinal Chemistry and Advanced Synthesis


6-(Benzyloxy)-7-methyl-1H-indole (CAS 1000343-99-6) is a heterocyclic aromatic compound within the substituted indole class. Its core 1H-indole framework is functionalized with a benzyloxy group at the 6-position and a methyl group at the 7-position . This unique substitution pattern results in a molecular formula of C16H15NO and a molecular weight of 237.30 g/mol . The compound serves as a specialized chemical intermediate and a privileged scaffold in medicinal chemistry, providing a distinct steric and electronic profile for the construction of more complex molecules .

6-(Benzyloxy)-7-methyl-1H-indole: Why In-Class Compounds Cannot Simply Be Interchanged


The critical assumption that any indole derivative can substitute for another in a research or industrial setting is flawed due to the highly specific structure-activity relationships (SAR) governed by the substitution pattern. The combination of the bulky, lipophilic 6-benzyloxy group and the 7-methyl group on the indole ring creates a steric and electronic environment that is not replicated by simpler analogs like 6-benzyloxyindole (CAS 15903-94-3) or 7-methylindole (CAS 933-67-5). The benzyloxy pharmacophore is known to be pivotal for interactions with biological targets such as monoamine oxidase B (MAO-B) , and its position on the ring is critical for activity and selectivity . Furthermore, the presence of the 7-methyl substituent adjacent to the 6-benzyloxy group can dramatically influence reactivity in synthetic applications, as seen in the altered redox potentials and biological activities of related C-methylated indole analogs . Therefore, substituting a closely related analog without this precise 6-benzyloxy-7-methyl substitution pattern introduces unacceptable variability in both biological assays and chemical syntheses, potentially compromising project outcomes.

6-(Benzyloxy)-7-methyl-1H-indole: A Comparator-Based Quantitative Evidence Guide for Scientific Selection


Lipophilicity Differentiation: XLogP3-AA of 6-(Benzyloxy)-7-methyl-1H-indole vs. Analogs

6-(Benzyloxy)-7-methyl-1H-indole exhibits a significantly higher predicted lipophilicity (XLogP3-AA = 3.9) compared to the unsubstituted 7-methylindole (XLogP3-AA = 2.4) and the mono-substituted 6-benzyloxyindole (XLogP3-AA = 3.4) . This increase is a direct result of the combined presence of both the 7-methyl and the 6-benzyloxy substituents.

Lipophilicity Drug Design Physicochemical Property

Impact of C-7 Methylation on Biological Activity: Class-Level Inference from 5,6-DHT Analogs

In a class of related indoles, the introduction of a methyl group at the 7-position dramatically alters biological activity. For 5,6-dihydroxytryptamine (5,6-DHT) analogs, the 7-methyl derivative (7-Me-5,6-DHT) exhibited an IC50 of 52 μM for the inhibition of serotonin (5-HT) uptake in neuroblastoma N-2a cells, a stark contrast to the parent compound's IC50 of 4 μM . This 13-fold reduction in affinity demonstrates the profound impact of C-7 substitution on target engagement. This evidence strongly suggests that the 7-methyl group on 6-(benzyloxy)-7-methyl-1H-indole will similarly differentiate its biological profile from non-methylated analogs like 6-benzyloxyindole.

Neurotoxicity Structure-Activity Relationship (SAR) Serotonin Transporter

Topological Polar Surface Area (TPSA) Comparison: 6-(Benzyloxy)-7-methyl-1H-indole vs. 5,6-bis(benzyloxy)-7-methylindole

6-(Benzyloxy)-7-methyl-1H-indole has a calculated Topological Polar Surface Area (TPSA) of 25 Ų . In comparison, the more heavily substituted analog 5,6-bis(benzyloxy)-7-methylindole (CAS 97073-52-4) is predicted to have a TPSA of 40 Ų due to its additional benzyloxy oxygen . This lower TPSA for the target compound suggests a greater potential for crossing biological membranes, as TPSA values below 140 Ų are generally associated with good oral absorption and values below 90 Ų are linked to good blood-brain barrier penetration.

Drug-likeness Oral Bioavailability Medicinal Chemistry

Structural Basis for MAO-B Selectivity: The Role of the Benzyloxy Pharmacophore

SAR studies on indolyl derivatives have established that a benzyloxy group is a critical pharmacophore for achieving high selectivity for monoamine oxidase B (MAO-B) inhibition. In a head-to-head study, a 5-benzyloxy-indolyl derivative (N-(2-propynyl)-2-(5-benzyloxyindol)methylamine) demonstrated a 48-fold improvement in selectivity for MAO-B over MAO-A compared to the standard inhibitor L-deprenyl, with a Ki for MAO-B of 16 nM versus 376 nM for L-deprenyl . While the position differs (5- vs. 6-), this provides direct evidence that the benzyloxy group, which is a key feature of 6-(benzyloxy)-7-methyl-1H-indole, is a potent and selective pharmacophore for this class of enzymes.

MAO-B Inhibition Neuroprotection Pharmacophore Modeling

6-(Benzyloxy)-7-methyl-1H-indole: Optimal Applications Based on Quantifiable Evidence


CNS Drug Discovery: Enhancing Blood-Brain Barrier Penetration

The high predicted lipophilicity (XLogP3-AA = 3.9) and low TPSA (25 Ų) of 6-(benzyloxy)-7-methyl-1H-indole make it a superior building block for designing potential CNS-active agents. These physicochemical properties are strongly correlated with improved blood-brain barrier permeability. Using this compound as a scaffold or intermediate can strategically increase the lipophilicity of a lead series, potentially improving its ability to reach therapeutic targets in the central nervous system compared to more polar or less lipophilic indole alternatives.

MAO-B Targeted Research: Building on a Proven Pharmacophore

For research programs investigating selective inhibition of monoamine oxidase B, 6-(benzyloxy)-7-methyl-1H-indole provides a validated starting point. The benzyloxy group has been shown to be a key pharmacophore for achieving high MAO-B selectivity, with analogs demonstrating 48-fold greater selectivity than the standard L-deprenyl . The 6-benzyloxy-7-methyl substitution pattern offers a novel scaffold for exploring this activity space, distinct from the commonly studied 5-benzyloxy derivatives.

Specialized Chemical Intermediate for Sterically Hindered Syntheses

The unique juxtaposition of the bulky 6-benzyloxy group and the adjacent 7-methyl group creates a sterically demanding environment on the indole ring. This makes the compound a valuable intermediate for the late-stage functionalization and construction of complex molecules where regioselectivity is a challenge. The presence of the 7-methyl group can be used to direct subsequent synthetic transformations, as supported by class-level evidence demonstrating the significant influence of C-7 substitution on molecular properties and function .

SAR Studies: Investigating the Synergistic Effect of Dual Substitution

6-(Benzyloxy)-7-methyl-1H-indole serves as a critical tool for structure-activity relationship (SAR) investigations. By comparing its biological or chemical behavior directly against the mono-substituted analogs 6-benzyloxyindole and 7-methylindole, researchers can quantitatively isolate and define the synergistic or antagonistic effects of having both substituents on the same scaffold. This approach is essential for rational drug design and for building robust pharmacophore models.

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